ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring fused with an oxazole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptane ring, followed by the introduction of the oxazole and thiazole rings through cyclization reactions. The final step involves the esterification of the thiazole ring with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar in structure but with a thiophene ring instead of an oxazole.
Ethyl 2-(6,7-dichloro-4-hydroxy-1,4-dihydro-1,2,4-benzotriazin-3-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Contains additional chlorine atoms and a benzotriazine ring, offering different chemical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 2-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H19N3O4S/c1-2-22-13(20)8-10-9-24-16(17-10)18-15(21)14-11-6-4-3-5-7-12(11)23-19-14/h9H,2-8H2,1H3,(H,17,18,21) |
InChI Key |
FLPDBJVUIFQYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
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